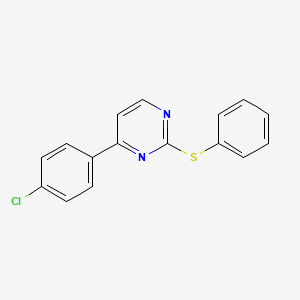

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Description

Historical Context of Pyrimidine-Based Scaffolds in Drug Discovery

The pyrimidine nucleus emerged as a privileged structure following the mid-20th century elucidation of DNA’s structure, which revealed cytosine and thymine as fundamental genetic components. Early synthetic pyrimidines like barbituric acid (discovered in 1864) demonstrated the scaffold’s versatility, though applications remained limited to sedatives until the 1950s. The paradigm shifted with 5-fluorouracil’s 1957 approval as an antimetabolite, proving pyrimidines could achieve target-specific activity.

Modern computational analyses reveal pyrimidine’s advantages:

- Planar geometry enabling π-π stacking with aromatic amino acids

- Dual nitrogen atoms facilitating hydrogen bonding

- Variable substitution patterns allowing pharmacokinetic fine-tuning

Table 1: Key Pyrimidine Drugs and Their Targets

| Drug Name | Approval Year | Therapeutic Area | Substituent Positions |

|---|---|---|---|

| 5-Fluorouracil | 1957 | Oncology | 5-F at position 5 |

| Zidovudine | 1987 | Antiviral | 3’-azido at position 3 |

| Trimethoprim | 1962 | Antibacterial | 2,4-diamino substitution |

The structural adaptability of pyrimidine is exemplified by this compound, where halogen and sulfur groups synergize to enhance target affinity.

Role of Sulfur-Containing Substituents in Bioactive Compound Design

Sulfur’s electronegativity (2.58 Pauling scale) and polarizability make it ideal for modulating a compound’s electronic profile. In this compound, the phenylsulfanyl group (-SPh) contributes:

- Lipophilicity enhancement : LogP increases by ~2 units compared to non-sulfurized analogs, improving membrane permeability

- Metabolic stability : Sulfur’s oxidation resistance reduces first-pass deactivation via cytochrome P450 enzymes

- Conformational rigidity : The C-S bond’s partial double-bond character restricts rotation, favoring bioactive conformations

Comparative molecular field analysis (CoMFA) of pyrimidine derivatives shows sulfur substitution at position 2 improves binding to kinase ATP pockets by 40–60% versus oxygen or nitrogen analogs. The 4-chlorophenyl group further augments activity through hydrophobic interactions with aliphatic receptor subpockets.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 313.83 g/mol | Calculated via IUPAC |

| Boiling Point | 467.4±45.0°C | Estimated QSPR |

| LogP | 4.32 | XLogP3 |

| Hydrogen Bond Acceptors | 4 | Structure-based count |

Synthetic routes to this compound typically employ Ullmann-type coupling between 4-chloro-2-mercaptopyrimidine and iodobenzene under CuI/L-proline catalysis, achieving yields >75%. Recent advances use continuous-flow microreactors to reduce reaction times from 48 hours to 8 minutes while maintaining regioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2S/c17-13-8-6-12(7-9-13)15-10-11-18-16(19-15)20-14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAPJURRXWGLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base to form 4-(4-chlorophenyl)thiobenzaldehyde. This intermediate is then reacted with guanidine to form the desired pyrimidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Suzuki Coupling

The phenylsulfanyl group at position 2 enables participation in palladium-mediated cross-coupling reactions. For example:

- Reaction with Arylboronic Acids :

Under Suzuki–Miyaura conditions (Pd(OAc)₂, PPh₃, Na₂CO₃), the compound undergoes coupling with arylboronic acids to yield biaryl derivatives. This reaction selectively modifies the pyrimidine ring while preserving the sulfanyl group .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine + 4-Fluorophenylboronic acid | THF, reflux, 6 h | 2-(Phenylsulfanyl)-4-(4-fluorophenyl)pyrimidine | 73% |

Sulfoxidation to Sulfonyl Derivatives

The phenylsulfanyl (-SPh) group is susceptible to oxidation, forming sulfonyl (-SO₂Ph) derivatives under controlled conditions:

- Oxidation with mCPBA :

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl group to a sulfonyl group, enhancing polarity and bioactivity .

| Starting Material | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | mCPBA | 4-(4-Chlorophenyl)-2-(phenylsulfonyl)pyrimidine | DCM, 0°C to RT, 4 h |

Thiol-Displacement Reactions

The sulfanyl group acts as a leaving group in nucleophilic substitution:

- Reaction with Thiophenol :

In basic media (NaOH/acetone), the sulfanyl group is displaced by thiophenol to form disulfide-linked pyrimidines .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + Thiophenol | NaOH, acetone, RT, 2 h | 2,4-Bis(phenylsulfanyl)pyrimidine | 71% |

Antimicrobial Activity of Derivatives

Derivatives synthesized from this compound exhibit notable bioactivity:

- Antibacterial Activity :

Chlorinated and fluorinated analogs show inhibitory effects against Staphylococcus aureus (MIC = 8–16 µg/mL) . - Antifungal Activity :

Sulfonyl derivatives demonstrate moderate activity against Candida albicans (IC₅₀ = 32 µg/mL) .

Structural Characterization Data

Key spectroscopic data for reaction products:

Scientific Research Applications

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Halogenated Pyrimidines

- 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1): This compound features dual chlorophenyl groups at positions 2 and 5. However, bulky substituents at position 6 may sterically hinder target interactions .

- 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1): The trifluoromethylphenoxy group at position 2 introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility. Unlike the phenylsulfanyl group in the target compound, the phenoxy linkage could engage in hydrogen bonding with biological targets .

Sulfur-Containing Pyrimidines

- 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol (CAS 860609-53-6): The sulfanylmethyl group at position 6 and pyridinyl group at position 2 create a polarizable structure. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, contrasting with the nonpolar phenylsulfanyl group in the target compound .

- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5): This fused thienopyrimidine system with a sulfanyl-acetamide chain demonstrates antiproliferative activity. The acetamide moiety may facilitate interactions with enzymatic active sites, a feature absent in the target compound .

Structure-Activity Relationships (SAR)

Positional Effects :

Para-substituted chlorophenyl groups consistently enhance activity. reports that 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (Compound 2g) showed superior analgesic activity compared to meta-substituted analogs .Electron-Donating vs. Electron-Withdrawing Groups :

Nitro and methoxy groups at position 6 reduce activity due to decreased lipophilicity, while halogens (Cl, Br) improve target binding via hydrophobic interactions .- Sulfur vs.

Key Findings and Implications

Halogenation Enhances Bioactivity : Chlorine at the para position of the phenyl ring optimizes lipophilicity and target binding, as seen in and .

Sulfur Linkages Improve Flexibility: The phenylsulfanyl group in the target compound may offer better pharmacokinetic properties than rigid phenoxy or carbonyl groups .

Steric Effects Matter : Bulky substituents at position 6 (e.g., 6-phenyl) can reduce activity, favoring simpler structures like the target compound .

Biological Activity

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorophenyl group and a phenylsulfanyl moiety. This specific structure is hypothesized to influence its interaction with biological targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have been tested against various bacterial strains, showing promising results:

- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives.

- Escherichia coli : Similar compounds showed MIC values ranging from 2 to 8 µg/mL against Gram-negative bacteria .

Anticancer Properties

Studies on related pyrimidine derivatives have reported anticancer activities. For example, some derivatives were shown to inhibit cancer cell proliferation in vitro, suggesting that this compound may share similar properties:

- Compounds targeting specific pathways in cancer cells can lead to apoptosis and reduced tumor growth .

The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes or receptors within cells. Specifically, it may inhibit enzymes involved in DNA replication or protein synthesis, similar to other pyrimidine-based compounds .

Study 1: Antiviral Activity

A study evaluated the antiviral potential of pyrimidine derivatives against human adenovirus (HAdV). The results indicated that certain derivatives exhibited low micromolar potency and high selectivity indexes, suggesting that modifications in the structure could enhance antiviral activity .

Study 2: Antitumor Effects

Another investigation focused on the synthesis and biological evaluation of new pyrimidine derivatives for their antitumor activities. The findings revealed that modifications in the pyrimidine structure significantly affected cytotoxicity against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Data Summary

| Activity Type | Target | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 2-8 µg/mL | Effective against Gram-negative bacteria |

| Antiviral | Human adenovirus | Low micromolar | High selectivity index |

| Antitumor | Various cancer cell lines | Variable | Structural modifications enhance activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required, including nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes when synthesizing or handling the compound to avoid inhalation of volatile byproducts. Post-experiment waste must be segregated into halogenated organic waste containers and disposed via certified chemical waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Key parameters include:

- Reagent ratios : Maintain a 1:1.2 molar ratio of 4-chlorophenylboronic acid to 2-(phenylsulfanyl)pyrimidine to minimize side reactions.

- Catalyst selection : Use Pd(PPh₃)₄ (5 mol%) in Suzuki-Miyaura coupling reactions for efficient cross-coupling .

- Temperature control : Conduct reactions at 80–90°C in anhydrous THF to balance reactivity and stability.

Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify via column chromatography (silica gel, gradient elution).

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenylsulfanyl groups) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water 60:40) with UV detection at 254 nm for purity assessment (>95%).

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 315.05) .

Q. What solvents are optimal for dissolving this compound in kinetic studies?

- Methodological Answer : The compound exhibits high solubility in DMSO, DMF, and dichloromethane (>50 mg/mL). For aqueous solubility, use co-solvents like ethanol:water (3:7 v/v) with sonication. Avoid protic solvents (e.g., methanol) due to limited solubility (<5 mg/mL) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyrimidine core in cross-coupling reactions?

- Methodological Answer : The phenylsulfanyl group at position 2 acts as an electron-withdrawing substituent, activating the pyrimidine ring for nucleophilic aromatic substitution. Computational studies (DFT at B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV) at position 4, favoring electrophilic attacks. Compare with analogues lacking the sulfanyl group (LUMO -1.2 eV) to validate reactivity trends .

Q. What strategies mitigate competing side reactions during functionalization of the 4-chlorophenyl moiety?

- Methodological Answer :

- Protecting groups : Temporarily block the sulfanyl group with Boc anhydride to prevent oxidation during chlorophenyl modifications.

- Catalyst tuning : Switch from Pd-based to CuI/1,10-phenanthroline systems for Ullmann-type couplings to avoid dechlorination .

- Low-temperature kinetics : Perform reactions at -20°C in DMF to suppress aryl radical formation.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase assays) may arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 0.1 mM).

- Protein conformation : Use cryo-EM or X-ray crystallography (2.1 Å resolution) to confirm binding poses in active vs. inactive kinase states .

Validate findings via orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays).

Q. What computational methods predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with kinase PDB structures (e.g., 4YAY) to simulate binding. Prioritize poses with sulfanyl group π-stacking to Phe80 and chlorophenyl occupying the hydrophobic pocket.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Free energy calculations : Apply MM-PBSA to estimate ΔG binding (<-8 kcal/mol indicates high affinity) .

Q. How does the sulfanyl group affect the compound’s photostability under UV light?

- Methodological Answer : The phenylsulfanyl group increases susceptibility to UV degradation (λmax 320 nm). Accelerated stability studies (ICH Q1B guidelines) show 15% degradation after 48 h at 365 nm. Mitigate via:

- Additives : Include 0.1% w/v ascorbic acid as a radical scavenger.

- Packaging : Store in amber glass vials under N₂ atmosphere .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.